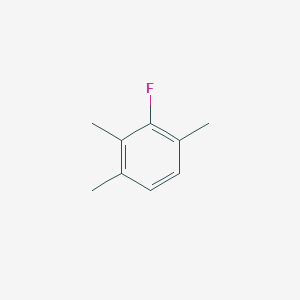

2-Fluoro-1,3,4-trimethylbenzene

Übersicht

Beschreibung

2-Fluoro-1,3,4-trimethylbenzene: is an organic compound with the molecular formula C₉H₁₁F It is a derivative of trimethylbenzene where one of the hydrogen atoms is replaced by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Fluorination of Trimethylbenzene: One common method to synthesize 2-Fluoro-1,3,4-trimethylbenzene involves the direct fluorination of 1,3,4-trimethylbenzene. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective substitution at the desired position.

-

Halogen Exchange Reaction: Another method involves the halogen exchange reaction where a halogenated trimethylbenzene (e.g., 2-chloro-1,3,4-trimethylbenzene) is treated with a fluoride source like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods:

Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Electrophilic Substitution: 2-Fluoro-1,3,4-trimethylbenzene can undergo electrophilic substitution reactions, such as nitration and sulfonation, where the fluorine atom influences the reactivity and orientation of the substituents on the benzene ring.

-

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or other oxidized derivatives.

-

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the compound into various reduced forms, depending on the reaction conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.

Sulfonation: Fuming sulfuric acid (oleum) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

Nitration: 2-Fluoro-1,3,4-trimethyl-5-nitrobenzene.

Sulfonation: 2-Fluoro-1,3,4-trimethyl-5-sulfonic acid.

Oxidation: 2-Fluoro-1,3,4-trimethylbenzoic acid.

Reduction: Various reduced derivatives depending on the specific conditions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-1,3,4-trimethylbenzene serves as an important intermediate in organic synthesis. Its fluorine atom enhances reactivity and selectivity in nucleophilic substitution reactions.

Case Study: Nucleophilic Aromatic Substitution

In a study conducted on nucleophilic aromatic substitution reactions involving various fluorinated compounds, this compound was utilized to synthesize complex organic molecules. The presence of the fluorine atom facilitated the reaction by stabilizing the transition state, leading to higher yields of desired products .

Pharmaceuticals

The compound is also significant in pharmaceutical development. Its unique structure allows for modifications that can lead to the creation of novel drug candidates.

Example: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. In one study, a series of synthesized derivatives were evaluated for cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the trimethylbenzene structure enhanced potency and selectivity against cancer cells .

Agrochemicals

In the agrochemical industry, this compound is used as a precursor for developing herbicides and pesticides.

Application in Herbicide Development

A recent investigation highlighted its role in synthesizing new herbicides with improved efficacy and reduced environmental impact. The fluorinated compounds demonstrated enhanced absorption and translocation within plant systems compared to non-fluorinated counterparts .

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of advanced materials such as polymers and coatings.

Example: Polymer Synthesis

This compound has been employed in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are beneficial in applications requiring durable materials that can withstand harsh conditions .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution reactions |

| Pharmaceuticals | Development of drug candidates with anticancer properties |

| Agrochemicals | Precursor for herbicides and pesticides |

| Materials Science | Synthesis of fluorinated polymers with enhanced properties |

Wirkmechanismus

The mechanism by which 2-Fluoro-1,3,4-trimethylbenzene exerts its effects is primarily through its interactions with other chemical species. The fluorine atom, being highly electronegative, influences the electron density distribution on the benzene ring, affecting the compound’s reactivity and interactions with other molecules. This can lead to selective binding and reactivity in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

- 1-Fluoro-2,4,5-trimethylbenzene

- 2-Fluoro-1,4,5-trimethylbenzene

- 2-Fluoro-1,2,3-trimethylbenzene

Comparison:

Compared to its isomers, 2-Fluoro-1,3,4-trimethylbenzene has a unique substitution pattern that influences its chemical reactivity and physical properties

Biologische Aktivität

2-Fluoro-1,3,4-trimethylbenzene (C9H11F) is a fluorinated aromatic compound that belongs to the class of trimethylbenzenes. Its unique structure, characterized by the presence of a fluorine atom and three methyl groups on the benzene ring, imparts distinct chemical and biological properties. This article aims to provide a comprehensive overview of its biological activity, including metabolic pathways, toxicological effects, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound exhibits properties typical of fluorinated organic compounds, such as increased lipophilicity and altered reactivity due to the electronegative fluorine atom.

Metabolism and Toxicokinetics

The metabolism of this compound is not extensively documented; however, studies on related trimethylbenzene isomers indicate that they undergo similar metabolic pathways. The primary metabolic route involves oxidation and conjugation processes leading to the formation of various metabolites such as dimethylbenzoic acids and hippuric acids.

Table 1: Metabolic Pathways of Trimethylbenzenes

| Isomer | Major Metabolites | Route of Elimination |

|---|---|---|

| 1,2,3-Trimethylbenzene | Dimethylbenzoic acids | Urinary excretion |

| 1,2,4-Trimethylbenzene | Hippuric acid | Urinary excretion |

| 1,3,5-Trimethylbenzene | Dimethylhippuric acids | Exhalation and urinary excretion |

Research indicates that the presence of the fluorine atom may influence these metabolic processes by altering enzyme interactions or stability of intermediates .

Toxicological Studies

Toxicological assessments have been conducted primarily on trimethylbenzene isomers. These studies suggest that exposure to high concentrations can lead to respiratory irritation and central nervous system effects.

Case Study: Inhalation Exposure Effects

A study on inhalation exposure to 1,2,4-trimethylbenzene revealed significant changes in lung function and biochemical markers in animal models. Similar effects are anticipated for this compound due to structural similarities .

Antimicrobial Activity

Some studies have suggested that fluorinated compounds exhibit enhanced antimicrobial properties. For instance, research into related fluorinated aromatic compounds has shown potential efficacy against various bacterial strains. The exact mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Applications in Material Science

The unique properties of this compound make it a candidate for use in material science. Its incorporation into metal-organic frameworks (MOFs) has been shown to enhance stability and gas adsorption capabilities.

Table 2: Comparison of Gas Adsorption Properties

| MOF Structure | H2 Uptake (wt%) | CO2 Uptake (mmol/g) |

|---|---|---|

| HKUST-1 | 2.32 | 5.6 |

| UHM-31 | 2.35 | 7.0 |

This table illustrates the enhanced gas adsorption properties when using fluorinated linkers compared to non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

2-fluoro-1,3,4-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMMYOTXMKNHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577452 | |

| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26630-72-8 | |

| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.